Kinetic Selectivity: RuBisCO's Preferential Binding and Catalytic Efficiency for RuBP over Xylulose 1,5-Bisphosphate
The catalytic competence of RuBisCO for xylulose 1,5-bisphosphate (XuBP), a common side-product and potential analog, is severely limited compared to its native substrate, D-ribulose 1,5-bisphosphate (RuBP). Mathematical modeling of kinetic data demonstrates that the enzyme's capacity to accept XuBP is negligible, necessitating the inclusion of alternative side-reaction pathways in comprehensive models to account for the observed kinetic behavior. This highlights RuBP's unique position as the sole productive substrate for CO₂ fixation [1].
| Evidence Dimension | Substrate acceptance and catalytic competence |
|---|---|
| Target Compound Data | Native substrate; modeled as the primary driver of carboxylation. |
| Comparator Or Baseline | Xylulose 1,5-bisphosphate (XuBP) |
| Quantified Difference | Capacity to accept XuBP is described as 'limited', requiring additional side-reaction models, indicating a significant qualitative and quantitative deficit in catalytic turnover. |
| Conditions | Mathematical modeling based on experimentally determined K_m and V_max values from various RuBisCO sources. |
Why This Matters
For any assay requiring net CO₂ fixation or product formation (3-phosphoglycerate), only RuBP is fit-for-purpose; substitution with XuBP will result in negligible product yield and invalidate quantitative experiments.
- [1] Witzel F, Goetze J, Ebenhoeh O. Slow deactivation of ribulose 1,5-bisphosphate carboxylase/oxygenase elucidated by mathematical models. FEBS J. 2010;277(4):931-50. View Source
